Tecnazene

Beschreibung

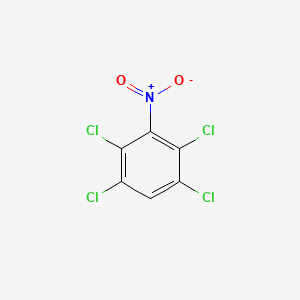

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4,5-tetrachloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTLDIFVVHJORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4NO2 | |

| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026098 | |

| Record name | 2,3,5,6-Tetrachloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,5,6-tetrachloronitrobenzene appears as pale yellow crystals. (NTP, 1992), Colorless odorless solid; [HSDB] Pale yellow solid; [CAMEO] Cream to pale brown solid; [MSDSonline], Solid | |

| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tecnazene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tecnazene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

579 °F at 760 mmHg (NTP, 1992), 304 °C (with decomp) | |

| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TECNAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), READILY SOL IN CARBON DISULFIDE, Soluble in ethanol, benzene, and chloroform, In ethanol about 40 mg/L (25 °C), /Tecnazene/ is readily soluble in ... ketones, and aromatic and chlorinated hydrocarbon compounds. It is practically insoluble in water (0.44 mg/l at 20 °C) ..., In water, 2.09 mg/L at 25 °C, 0.00209 mg/mL at 20 °C | |

| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TECNAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tecnazene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.744 (NTP, 1992) - Denser than water; will sink, 1.744 at 25 °C/4 °C | |

| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TECNAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0018 [mmHg] | |

| Record name | Tecnazene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

The technical grade material is more than 99% pure and contains less than 1% hexachlorobenzene., TETRACHLORONITROBENZENE, AN IMPURITY OF PENTACHLORONITROBENZENE, 0.06% HAS BEEN FOUND IN TERRACLOR. | |

| Record name | TECNAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

117-18-0, 28804-67-3 | |

| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4,5-Tetrachloro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tecnazene [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TECNAZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrachloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tecnazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TECNAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X6KNJ5EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TECNAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tecnazene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 to 212 °F (NTP, 1992), 99.5 °C, 99 °C | |

| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21073 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TECNAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tecnazene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tecnazene's Mode of Action as a Sprout Suppressant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecnazene (2,3,5,6-tetrachloronitrobenzene) is a fungicide and plant growth regulator historically used for the control of sprouting in stored potatoes. Its efficacy as a sprout suppressant is attributed to a multi-faceted mode of action that includes disruption of cell membrane integrity, induction of lipid peroxidation, and potential interference with gibberellin biosynthesis and signaling. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's sprout suppressant activity, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways.

Introduction

The post-harvest sprouting of potato (Solanum tuberosum L.) tubers is a major cause of quality deterioration and economic loss in the potato industry. Sprouting leads to weight loss, shrinkage, and the mobilization of stored carbohydrates, rendering the tubers unsuitable for processing and fresh market consumption. Chemical sprout suppressants are widely used to extend the storage life of potatoes. This compound has been one such chemical, valued for both its sprout suppressant and fungicidal properties, particularly against dry rot. Understanding its molecular and physiological mechanisms of action is crucial for optimizing its use and for the development of novel sprout control strategies.

Core Mechanisms of Action

This compound's primary modes of action as a sprout suppressant are believed to be:

-

Disruption of Membrane Structure and Function: this compound is reported to disrupt cell membrane integrity. This can lead to increased membrane permeability and electrolyte leakage, impairing normal cellular processes essential for sprout growth.

-

Induction of Lipid Peroxidation: As a lipid peroxidation inhibitor, this compound's mode of action may seem counterintuitive. However, at certain concentrations, it may induce oxidative stress, leading to the peroxidation of membrane lipids. This damage to cellular membranes would contribute to the loss of viability in the growing points of the potato tuber.

-

Inhibition of Gibberellin (GA) Biosynthesis or Action: Evidence suggests that this compound may interfere with the gibberellin pathway, which is critical for promoting sprout elongation. Inhibition of GA biosynthesis or blocking of GA signaling would lead to a suppression of sprout growth.

Data on Sprout Suppression Efficacy

Quantitative data on the dose-dependent and temperature-dependent efficacy of this compound for sprout suppression is not extensively available in publicly accessible literature. However, residue studies provide some insight into effective concentrations.

| Parameter | Observation | Citation |

| Effective Residue Level | A residue at planting of less than 1-1.5 mg/kg on a whole tuber basis is suggested to have little effect on emergence and yield, implying higher concentrations are effective for sprout suppression during storage. | [1] |

| Residue Distribution | A high proportion of this compound residue remains in the peel of the potato. | [1] |

| Residue Decline | In one study, this compound accounted for 77% and 64% of the total residue after 88 and 186 days of storage at 8°C, respectively. |

Experimental Protocols

Bean Seedling Bioassay for Gibberellin Inhibition

This bioassay is used to qualitatively assess the potential of a compound to inhibit gibberellin-induced growth.

Principle: Dwarf or semi-dwarf bean varieties that show a significant growth response to exogenous gibberellins are used. The test compound is applied to see if it can inhibit this GA-induced growth.

Methodology:

-

Plant Material: Use a dwarf or semi-dwarf bean variety (e.g., Phaseolus vulgaris).

-

Germination: Germinate seeds in the dark for 5-6 days until seedlings have a uniform size.

-

Treatment Application:

-

Prepare a series of dilute aqueous solutions of this compound. Due to its low aqueous solubility, a carrier solvent may be necessary, with an appropriate solvent control.

-

Prepare a solution of a known gibberellin biosynthesis inhibitor (e.g., paclobutrazol) as a positive control.

-

Prepare a solution of gibberellic acid (GA3).

-

Groups for the experiment would include:

-

Control (water or solvent control)

-

GA3 only

-

This compound at various concentrations

-

This compound at various concentrations + GA3

-

Known GA inhibitor

-

Known GA inhibitor + GA3

-

-

-

Application: Apply a small, defined volume of the test solution to the apical bud or a young leaf of the seedlings.

-

Growth Measurement: Grow the seedlings under controlled conditions (light, temperature, humidity) for a set period (e.g., 7-14 days).

-

Data Collection: Measure the internode length, stem height, and overall plant growth.

-

Analysis: Compare the growth of this compound-treated plants with the control and GA3-treated plants. A reduction in GA3-induced elongation by this compound, which can be reversed by the addition of exogenous GA3, suggests interference with GA biosynthesis or signaling.[1]

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay is a widely used method to measure malondialdehyde (MDA), a secondary product of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Methodology:

-

Sample Preparation:

-

Homogenize a known weight of potato tuber tissue (e.g., from the sprout-growing region) in a suitable buffer (e.g., trichloroacetic acid solution).

-

-

Reaction:

-

Take an aliquot of the homogenate supernatant.

-

Add a solution of TBA in trichloroacetic acid.

-

Incubate the mixture in a water bath at 95-100°C for a specified time (e.g., 30 minutes).

-

Rapidly cool the reaction mixture on ice to stop the reaction.

-

-

Measurement:

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA complex) and 600 nm (to correct for non-specific turbidity).

-

-

Calculation:

-

Calculate the concentration of MDA using the Beer-Lambert equation, with the extinction coefficient of the MDA-TBA complex (155 mM⁻¹ cm⁻¹).

-

Express the results as nmol of MDA per gram of fresh weight.

-

Signaling Pathways and Logical Relationships

Proposed Mechanism of Action Workflow

Hypothetical Interference with Gibberellin Signaling

While direct evidence for this compound's impact on specific genes is lacking, a hypothetical model of interference with the gibberellin signaling pathway can be proposed. Gibberellins promote growth by inducing the degradation of DELLA proteins, which are negative regulators of growth.

Conclusion

This compound exerts its sprout suppressant effect through a combination of mechanisms that disrupt fundamental cellular processes. The disruption of membrane integrity and induction of lipid peroxidation lead to cellular damage in the apical meristems of potato tubers, thereby inhibiting sprout growth. Furthermore, evidence points towards the inhibition of the gibberellin pathway as another key mode of action. While the precise molecular targets of this compound within these pathways require further elucidation, the available data provides a solid framework for understanding its efficacy. Future research should focus on obtaining more quantitative dose-response data and utilizing modern molecular techniques to identify the specific enzymes and signaling components that are directly affected by this compound. This will not only provide a more complete picture of its mode of action but also aid in the development of more targeted and sustainable sprout control solutions.

References

The Biochemical Impact of Tecnazene on Plant Systems: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a synthetic organochlorine compound primarily recognized for its dual utility in agriculture as a potato sprout suppressant and a fungicide against dry rot (Fusarium spp.) and Botrytis. Its application in post-harvest storage of potatoes is pivotal in maintaining tuber quality and extending shelf life. Understanding the biochemical and physiological underpinnings of this compound's action is crucial for optimizing its use, assessing its environmental impact, and exploring potential new applications in plant science and agriculture. This technical guide synthesizes the current understanding of this compound's effects on plant physiology, focusing on its mechanisms of action, impact on hormonal signaling, and cellular processes.

Core Mechanisms of Action

This compound's efficacy stems from a multi-faceted impact on plant cellular and physiological processes. The primary proposed mechanisms include the inhibition of mitotic processes, interference with gibberellin (GA) signaling, and disruption of cell membrane integrity through lipid peroxidation.

Mitotic Inhibition and Disruption of Cell Division

A significant mode of action for this compound is the inhibition of cell division, a key process in sprout development. Like other mitotic inhibitors, this compound is thought to disrupt the formation and function of microtubules. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, this compound effectively halts the cell cycle, preventing the proliferation of cells in the meristematic tissues of potato eyes, thus inhibiting sprout growth. This mechanism is shared with other sprout suppressants like chlorpropham (CIPC), which also acts as a mitotic inhibitor by interfering with spindle formation during cell division[1].

The disruption of the cell cycle by such inhibitors can lead to abnormal cell morphologies and, ultimately, the cessation of growth in meristematic regions.

Interference with Gibberellin (GA) Biosynthesis and Signaling

Disruption of Membrane Integrity and Induction of Lipid Peroxidation

Another proposed mechanism of this compound's action is the disruption of cell membrane structure and function, potentially through the induction of lipid peroxidation. Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to damage of cell membranes and the production of cytotoxic byproducts such as malondialdehyde (MDA). This oxidative stress can impair membrane fluidity, increase permeability, and inhibit the function of membrane-bound proteins, ultimately leading to cellular dysfunction and death. This mode of action is consistent with its fungicidal properties, where disruption of fungal cell membranes is a common mechanism for growth inhibition.

Quantitative Data on Sprout Suppression

While specific quantitative data for this compound's effect on various biochemical parameters is limited in publicly accessible literature, comparative data for other sprout suppressants and the effect of gibberellic acid provide a useful context for understanding its efficacy.

| Compound | Concentration/Dose | Effect on Potato Sprouting | Reference |

| Chlorpropham (CIPC) | 20-40 mg/m³ (fogging) | 80-95% sprout suppression for 6-9 months at optimal residue levels (10-20 ppm). | [2] |

| 1,4-Dimethylnaphthalene (DMN) | 0.06 mL/kg | Effective sprout suppression, comparable to CIPC on a short-term basis. | [3] |

| S-Carvone (essential oil) | 0.6 mL/kg | Achieved sprout suppression for 21 days in Monalisa cultivar. | [3] |

| Gibberellic Acid (GA₃) | 150 ppm (24h dip) | 98.33% sprouting rate and shortest sprouting time (20.45 days). | |

| Maleic Hydrazide (MH) | 4-6 kg/ha (pre-harvest) | Delays sprout initiation by 20-40 days and elongation by 5-7 months. | [2] |

Experimental Protocols

To investigate the biochemical effects of this compound, a variety of established experimental protocols can be employed.

Assessment of Mitotic Index in Plant Tissues

This protocol is used to determine the effect of this compound on cell division in meristematic tissues, such as onion (Allium cepa) root tips, a common model system.

-

Materials: Onion bulbs, this compound solutions of varying concentrations, distilled water (control), fixative (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1), 1N HCl, acetocarmine or Feulgen stain, microscope slides, coverslips, light microscope.

-

Procedure:

-

Germinate onion bulbs in beakers with the roots growing in distilled water.

-

Once roots reach 2-3 cm in length, transfer the bulbs to beakers containing different concentrations of this compound solution. Include a control group in distilled water.

-

After a set exposure time (e.g., 24, 48 hours), excise the root tips.

-

Fix the root tips in Carnoy's fixative for 24 hours.

-

Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.

-

Stain the root tips with acetocarmine or Feulgen stain.

-

Prepare squash mounts on microscope slides.

-

Observe under a light microscope and count the number of cells in different stages of mitosis (prophase, metaphase, anaphase, telophase) and interphase in at least three different fields of view per slide.

-

Calculate the Mitotic Index (MI) using the formula: MI (%) = (Total number of dividing cells / Total number of cells observed) x 100

-

-

Expected Outcome: A dose-dependent decrease in the mitotic index would indicate the inhibitory effect of this compound on cell division.

Quantification of Gibberellins using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for extracting and quantifying endogenous gibberellins from plant tissues, such as potato tubers, to assess the impact of this compound treatment.

-

Materials: Potato tuber tissue (treated with this compound and control), liquid nitrogen, extraction solvent (e.g., 80% methanol), internal standards (deuterium-labeled GAs), solid-phase extraction (SPE) cartridges (e.g., C18), derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA), GC-MS system.

-

Procedure:

-

Freeze potato tuber samples in liquid nitrogen and grind to a fine powder.

-

Extract the powdered tissue with cold 80% methanol containing internal standards.

-

Centrifuge the extract and collect the supernatant.

-

Purify and concentrate the extract using SPE cartridges.

-

Derivatize the dried extract with MSTFA to make the GAs volatile.

-

Analyze the derivatized sample using a GC-MS system. The GC separates the different GA species, and the MS provides identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

-

-

Data Analysis: The concentration of each GA is determined by comparing its peak area to that of the corresponding internal standard.

Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This assay quantifies the level of lipid peroxidation in plant tissues by measuring the concentration of malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

Materials: Plant tissue (treated with this compound and control), trichloroacetic acid (TCA) solution (e.g., 0.1% w/v), thiobarbituric acid (TBA) solution (0.5% w/v in 20% TCA), spectrophotometer.

-

Procedure:

-

Homogenize a known weight of plant tissue in TCA solution.

-

Centrifuge the homogenate to pellet debris.

-

Mix the supernatant with an equal volume of TBA solution.

-

Heat the mixture in a water bath at 95°C for 30 minutes.

-

Quickly cool the reaction tubes on ice to stop the reaction.

-

Centrifuge the samples to clarify the solution.

-

Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific turbidity correction).

-

Calculate the MDA concentration using the Beer-Lambert law and an extinction coefficient of 155 mM⁻¹ cm⁻¹.

-

-

Expected Outcome: An increase in MDA content in this compound-treated tissues compared to the control would suggest the induction of lipid peroxidation.

Signaling Pathways and Visualizations

To illustrate the proposed mechanisms of action of this compound, the following diagrams represent the potential signaling pathways affected.

Hypothesized Interference of this compound with Gibberellin Signaling

Caption: Hypothesized inhibition of gibberellin biosynthesis by this compound, leading to sprout suppression.

Proposed Mechanism of this compound as a Mitotic Inhibitor

Caption: this compound's proposed disruption of microtubule polymerization, inhibiting mitosis and sprout growth.

Induction of Oxidative Stress and Membrane Damage by this compound

Caption: this compound-induced reactive oxygen species (ROS) leading to lipid peroxidation and cell membrane damage.

Conclusion

This compound is a multifaceted agrochemical whose primary effects on plant physiology, particularly in the context of potato sprout suppression, are attributed to its roles as a mitotic inhibitor and a potential disruptor of gibberellin metabolism. Its fungicidal activity is likely linked to its ability to induce membrane damage via lipid peroxidation. While the broad strokes of its mechanisms are understood, there remains a need for more detailed quantitative studies to elucidate the precise molecular targets and dose-dependent effects of this compound on specific biochemical pathways in plants. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the intricate interactions of this compound with plant physiological and biochemical processes. Such research will be invaluable for the continued safe and effective use of this compound in agriculture and for uncovering new avenues for crop management and plant growth regulation.

References

Environmental fate and transport of Tecnazene in soil

An In-depth Technical Guide: Environmental Fate and Transport of Tecnazene in Soil

Introduction

This compound (2,3,5,6-tetrachloronitrobenzene) is a fungicide and potato sprout suppressant used to control dry rot and inhibit sprouting in stored potatoes[1]. Its application necessitates a thorough understanding of its behavior in the soil environment to assess potential risks of persistence, mobility, and exposure. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound in soil, synthesizing available data on its physicochemical properties, degradation pathways, sorption, and mobility. Detailed experimental protocols and process visualizations are included to support research and environmental risk assessment.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its intrinsic physicochemical properties. These properties influence its partitioning between soil, water, and air, and its susceptibility to various degradation processes. This compound is characterized by its stability to heat and hydrolysis, low water solubility, and a tendency to volatilize, which are critical factors in its environmental fate[2][3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1,2,4,5-tetrachloro-3-nitrobenzene | [3] |

| CAS Number | 117-18-0 | [3] |

| Vapor Pressure | 1.8 x 10⁻³ mm Hg (at 15°C) | [3] |

| Henry's Law Constant | 2.3 x 10⁻⁵ atm-m³/mol (estimated) | [3] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 5750 cm³/g (estimated) | [3] |

| Hydrolytic Stability | Stable at pH 5, 7, and 9 (at 25°C for 30 days) | [2] |

| Thermal Stability | Stable up to almost 300°C | [3] |

| Photostability | Decomposes slowly in solution when exposed to UV radiation |[3] |

Environmental Fate Processes in Soil

Degradation

Degradation is a key process that determines the persistence of this compound in the soil environment. It occurs through both biotic (microbial) and abiotic pathways, with conditions such as oxygen availability significantly influencing the rate and products of transformation.

3.1.1 Degradation Half-Life this compound is considered non-persistent in soil under aerobic conditions[1]. In anaerobic environments, such as saturated soil or sediment, its degradation is also relatively rapid. The dissipation of this compound from soil in field settings is primarily driven by volatilization and degradation[2].

Table 2: Soil Degradation Half-life (DT₅₀) of this compound

| Condition | DT₅₀ Value | Reference |

|---|---|---|

| Aerobic (Lab, 20°C) | 11 days | [1] |

| Anaerobic (Soil sediment/water system) | < 4 weeks |[2] |

3.1.2 Degradation Pathways Under both aerobic and anaerobic conditions, this compound is metabolized in soil. A primary degradation route involves the reduction of the nitro group to form 2,3,5,6-tetrachloroaniline (TCA)[2]. Other significant metabolites that have been identified include 2,3,5,6-tetrachloroanisole and 2,3,5,6-tetrachlorothioanisole (TCTA)[2]. The formation of these metabolites is a critical step in the overall breakdown of the parent compound.

Caption: Proposed primary degradation pathways of this compound in soil.

Sorption and Mobility

Sorption to soil particles is a critical process that dictates the mobility and bioavailability of this compound. Strong sorption limits its potential to leach into groundwater but can also reduce its availability for microbial degradation.

3.2.1 Sorption Coefficient this compound exhibits strong adsorption to soil, a behavior predicted by its high estimated Koc value[3]. Experimental studies using Freundlich isotherms confirm a high adsorption capacity, which increases with higher soil organic matter, clay content, and cation-exchange capacity[2]. This strong binding results in incomplete desorption.

Table 3: Soil Sorption and Mobility Classification of this compound

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Koc (estimated) | 5750 cm³/g | No mobility | [3] |

| Mobility | Low | Strongly adsorbed and of low mobility |[2] |

3.2.2 Leaching and Transport Due to its strong adsorption to soil particles, this compound is expected to have low mobility and a low potential for leaching into groundwater[2][3]. The majority of residues are likely to remain in the upper soil layers where they can be subject to degradation or volatilization.

Volatilization

Volatilization is a major pathway for the dissipation of this compound from soil surfaces, especially in field conditions[2]. Its physicochemical properties, including a notable vapor pressure and Henry's Law constant, suggest that it can partition from the soil into the atmosphere[3]. However, the rate of volatilization is expected to be attenuated by its strong adsorption to soil particles[3]. Factors such as soil moisture, temperature, and air movement can influence the rate of volatilization[4][5].

Key Experimental Protocols

Soil Degradation Study (Aerobic)

This protocol outlines a typical laboratory experiment to determine the aerobic degradation rate of this compound in soil.

Caption: General experimental workflow for a laboratory soil degradation study.

Methodology:

-

Soil Preparation: Representative soil is collected, sieved (<2 mm), and characterized for key properties (pH, organic carbon, texture). The soil moisture is adjusted to a specified level, often 40-60% of water holding capacity, to ensure biological activity[6].

-

Application: Radiolabeled ([¹⁴C]) this compound is applied to the soil samples to facilitate tracking of the parent compound and its degradation products.

-

Incubation: Samples are incubated in the dark at a constant temperature (e.g., 20°C) under aerobic conditions, which are maintained by a continuous flow of humidified air. Volatile products, including ¹⁴CO₂, are trapped to perform a mass balance[7].

-

Sampling and Extraction: Duplicate or triplicate samples are removed at specific time intervals and extracted with an appropriate solvent mixture (e.g., acetonitrile/water).

-

Analysis: The total radioactive residue in the extracts is quantified using Liquid Scintillation Counting (LSC). The parent compound and major metabolites are separated and identified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[2].

-

Data Evaluation: The decline of the parent compound concentration over time is used to calculate the degradation rate and the time to 50% dissipation (DT₅₀).

Soil Residue Analysis

This protocol describes a common method for the quantitative analysis of this compound residues in soil.

-

Extraction: A representative soil sample (e.g., 50 g) is extracted with a suitable organic solvent. A common method involves macerating the sample with a mixture of light petroleum and ethanol or using hexane/acetone[2].

-

Cleanup: The raw extract is cleaned to remove interfering co-extractives. This may involve liquid-liquid partitioning, for example, with sodium chloride and sodium carbonate solutions to separate the organic layer[2].

-

Determination: The final extract is concentrated and analyzed by Gas Chromatography with an Electron Capture Detector (GC-ECD), which is highly sensitive to chlorinated compounds like this compound[2]. Alternatively, HPLC can be used for the simultaneous determination of this compound and its metabolites like TCA and TCTA[2].

-

Quantification: The concentration of this compound is determined by comparing the detector response to that of external standards of known concentrations. Method validation includes determining the limit of detection (LOD), limit of quantification (LOQ), and recovery rates from spiked samples, which are typically in the range of 80-100%[2].

Summary and Conclusion

The environmental fate of this compound in soil is governed by a combination of degradation, sorption, and volatilization.

-

Persistence: this compound is of low persistence in aerobic soils, with a laboratory half-life of approximately 11 days[1].

-

Degradation: Degradation proceeds through the formation of key metabolites such as 2,3,5,6-tetrachloroaniline, TCA, and TCTA[2].

-

Mobility: It is strongly adsorbed to soil, particularly soils with high organic matter and clay content, resulting in low mobility and a low risk of leaching to groundwater[2][3].

-

Transport: The primary route of off-site transport from soil is through volatilization, which is a significant dissipation pathway in field settings[2].

References

- 1. This compound [sitem.herts.ac.uk]

- 2. fao.org [fao.org]

- 3. 1,2,4,5-Tetrachloro-3-nitrobenzene | C6HCl4NO2 | CID 8330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Volatilization of pesticides from the bare soil surface: evaluation of the humidity effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. scialert.net [scialert.net]

- 7. Changed degradation behavior of pesticides when present in mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Degradation Products and Pathways of Tecnazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene), a fungicide and potato sprout suppressant. This document details its degradation products, the pathways of transformation under various environmental conditions, and the analytical methodologies used for their study.

Introduction

This compound is a chlorinated nitroaromatic compound used primarily to control dry rot and inhibit sprouting in stored potatoes. Its persistence and transformation in the environment are of significant interest due to the potential for residue accumulation and the formation of bioactive degradation products. Understanding the degradation pathways and the factors influencing them is crucial for assessing the environmental fate and potential risks associated with its use.

Primary Degradation Products

The degradation of this compound leads to the formation of several key metabolites. The principal degradation product under most environmental conditions is 2,3,5,6-tetrachloroaniline (TCA) . Other significant metabolites that have been identified include:

-

Tetrachlorothioanisole (TCTA)

-

4-Amino-2,3,5,6-tetrachlorophenol

-

Methyl 2,3,5,6-tetrachlorophenyl sulphoxide

The formation and concentration of these products are highly dependent on the environmental conditions, particularly the presence or absence of oxygen.

Degradation Pathways

This compound undergoes degradation through both microbial and abiotic processes. The rate and pathway of degradation are significantly influenced by factors such as oxygen availability, soil type, temperature, and moisture.

Microbial Degradation

Microbial activity is a primary driver of this compound degradation in soil. The transformation pathways differ distinctly between aerobic and anaerobic conditions.

Under anaerobic conditions, the degradation of this compound is significantly more rapid than in aerobic environments. The primary pathway involves the microbial reduction of the nitro group (-NO₂) to an amino group (-NH₂), resulting in the formation of 2,3,5,6-tetrachloroaniline (TCA).[1] This reaction is catalyzed by nitroreductase enzymes present in various soil microorganisms.

Aerobic degradation of this compound is a slower process. While the reduction of the nitro group to form TCA can still occur, other oxidative pathways may also play a role, leading to a more diverse range of minor degradation products.

Abiotic Degradation

Abiotic degradation of this compound can occur through processes such as photolysis and hydrolysis, although the latter is generally slow under typical environmental pH conditions.

This compound can undergo photolytic degradation when exposed to ultraviolet (UV) radiation. This process can contribute to its dissipation from soil surfaces and other exposed environments.

This compound is relatively stable to hydrolysis in aqueous solutions at environmentally relevant pH values (pH 5, 7, and 9) and temperatures.[1]

Quantitative Data on this compound Degradation

The rate of this compound degradation and the formation of its metabolites have been quantified in various studies. This data is crucial for modeling the environmental fate of the compound.

| Parameter | Condition | Soil Type | Value | Reference |

| Half-life (t½) | Anaerobic | Loamy Sand | 9 days | FAO |

| Half-life (t½) | Anaerobic, water/sediment system | Not specified | < 4 weeks | [1] |

| TCA Formation | Anaerobic, 28 days | Not specified | 45% of applied dose | [1] |

| TCA Formation | Aerobic, 28 days | Not specified | Up to 4.3% of applied dose | [1] |

| Bound Residues | Anaerobic, 28 days | Loamy Sand | 27% | FAO |

| Mineralization (¹⁴CO₂) | Anaerobic, 60 days | Loamy Sand | 0.13% | FAO |

Experimental Protocols

The study of this compound degradation involves a series of well-defined experimental procedures, from sample preparation to instrumental analysis.

Soil Incubation Study Protocol (Aerobic and Anaerobic)

This protocol outlines a typical procedure for assessing this compound degradation in soil under controlled laboratory conditions, based on OECD Guideline 307.[2][3]

-

Soil Collection and Preparation:

-

Collect fresh soil from a site with no recent pesticide application. A sandy loam or silt loam is often used.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.

-

Adjust the soil moisture to a specific level, typically 40-60% of maximum water holding capacity.

-

-

This compound Application:

-

Prepare a stock solution of this compound (often ¹⁴C-labeled for metabolite tracking) in a suitable solvent.

-

Apply the solution to the soil to achieve the desired concentration, ensuring even distribution. The application rate should be relevant to agricultural use.

-

-

Incubation:

-

Aerobic: Place the treated soil in biometer flasks or a flow-through system that allows for a continuous supply of air. Incubate in the dark at a constant temperature (e.g., 20-25°C).[2]

-

Anaerobic: After an initial aerobic phase to allow for microbial adaptation (if desired), flood the soil with deionized water and purge the headspace with an inert gas (e.g., nitrogen or argon) to create anaerobic conditions. Seal the flasks and incubate in the dark.[2][3]

-

-

Sampling and Analysis:

-

At predetermined time intervals, collect duplicate or triplicate soil samples.

-

Extract the samples using an appropriate solvent or combination of solvents (e.g., acetonitrile, acetone/hexane).

-

Analyze the extracts for this compound and its degradation products using HPLC or GC-MS.

-

For radiolabeled studies, quantify the radioactivity in the extracts and the soil-bound residues. Evolved ¹⁴CO₂ is trapped in a suitable solution (e.g., potassium hydroxide) and quantified by liquid scintillation counting.

-

Sample Preparation: QuEChERS Method for Potatoes

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for the extraction of pesticide residues from food matrices, including potatoes.

Instrumental Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of this compound and its metabolites.

-

Sample Injection: An aliquot of the final extract is injected into the GC.

-

Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Detection: The separated compounds are ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

Typical GC-MS Parameters:

| Parameter | Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 - 280°C |

| Carrier Gas | Helium, constant flow (e.g., 1.0 - 1.5 mL/min) |

| Oven Program | Start at 70°C, ramp at 5-10°C/min to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

HPLC is particularly useful for the analysis of more polar or thermally labile degradation products.

-

Sample Injection: A small volume of the sample extract is injected into the HPLC system.

-

Separation: The compounds are separated based on their affinity for the stationary phase of the column as they are carried through by the mobile phase.

-

Detection: A UV-Vis or Diode Array Detector (DAD) is commonly used for detection and quantification based on the absorbance of the compounds at a specific wavelength.

Typical HPLC-UV Parameters:

| Parameter | Setting |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Detection Wavelength | 245 nm for TCA |

Experimental and Analytical Workflow

The overall workflow for a this compound degradation study involves a logical sequence of steps from initial planning to final data interpretation.

Conclusion

The degradation of this compound is a complex process influenced by a variety of environmental factors. The primary degradation pathway, particularly under anaerobic conditions, leads to the formation of 2,3,5,6-tetrachloroaniline (TCA). A thorough understanding of these degradation pathways and the ability to accurately quantify this compound and its metabolites are essential for assessing its environmental impact. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such studies.

References

Tecnazene: A Toxicological and Safety Evaluation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide and plant growth regulator, primarily used to control dry rot and inhibit sprouting in stored potatoes.[1][2][3] This technical guide provides a comprehensive overview of the toxicology and safety evaluation of this compound, synthesizing available data to inform researchers, scientists, and drug development professionals. The information is presented through structured data summaries, detailed experimental methodologies, and visual representations of key pathways and processes.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated through a series of studies to determine its potential hazards to human health. The quantitative data from these studies are summarized below.

| Parameter | Species | Route of Administration | Value | Reference |

| Acute Toxicity (LD50) | Rat | Oral | 250 - 7500 mg/kg body weight | [1][4] |

| Rat | Intraperitoneal | 3500 mg/kg body weight | [1] | |

| No-Observed-Adverse-Effect Level (NOAEL) | Rat | Dietary | 750 mg/kg in the diet (equivalent to 38 mg/kg body weight/day) | [4][5] |

| Mouse | Dietary | 1500 mg/kg in the diet (equivalent to 200 mg/kg body weight/day) | [4][5] | |

| Dog | Oral (capsule) | 15 mg/kg body weight/day | [4][5] | |

| Acceptable Daily Intake (ADI) for Humans | - | - | 0 - 0.01 mg/kg body weight | [4][5] |

Key Toxicological Endpoints

Acute Toxicity: this compound exhibits low acute toxicity when administered orally.[4] The World Health Organization (WHO) has classified this compound as a technical product unlikely to present an acute hazard in normal use.[4][5]

Sub-chronic and Chronic Toxicity: Long-term studies in rats, mice, and dogs have established No-Observed-Adverse-Effect Levels (NOAELs).[4][5] At higher dosage levels, effects such as growth inhibition and increased plasma-alkaline phosphatase levels have been observed in dogs.[5]

Genotoxicity: Information on the mutagenicity of this compound from the provided search results is limited. The available data does not indicate that this compound is mutagenic.[5]

Carcinogenicity: Based on oral feeding studies in mice and rats, there are no indications that this compound is carcinogenic.[5] It is not classified as a human carcinogen by IARC, NTP, or OSHA.[6]

Reproductive and Developmental Toxicity: Studies have shown that this compound is not embryotoxic or teratogenic.[5]

Dermal Sensitization: There have been reports of dermal sensitivity in agricultural workers occupationally exposed to this compound.[4][5]

Metabolism and Toxicokinetics

This compound is rapidly absorbed and extensively metabolized in animals following oral administration.[4][5] The primary metabolic pathway involves the reduction of the nitro group and conjugation with glutathione.

Metabolic Pathway of this compound

The metabolism of this compound primarily proceeds through two main routes: reduction of the nitro group and conjugation with glutathione, leading to the formation of several metabolites that are then excreted.[7]

References

- 1. 1,2,4,5-Tetrachloro-3-nitrobenzene | C6HCl4NO2 | CID 8330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4,5-Tetrachloro-3-nitrobenzene - Wikipedia [en.wikipedia.org]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound (EHC 42, 1984) [inchem.org]

- 5. This compound (HSG 12, 1988) [inchem.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fao.org [fao.org]

Navigating the Genotoxic Landscape of Tecnazene: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the methodologies used to assess the genotoxicity of chemical compounds, with a specific focus on the fungicide Tecnazene. It is important to note that publicly available, peer-reviewed studies detailing a complete battery of genotoxicity tests specifically for this compound are limited. Therefore, this document outlines the standard testing approach and utilizes illustrative data from structurally related compounds to provide a practical framework for assessment.

Introduction to this compound and Genotoxicity Assessment

This compound (2,3,5,6-tetrachloronitrobenzene) is a fungicide and potato sprout suppressant. Given its potential for human exposure, a thorough evaluation of its genotoxic potential is a critical component of its safety assessment. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, which may in turn lead to cancer. A standard battery of in vitro and in vivo tests is typically required by regulatory agencies to identify such hazards.

This guide details the core assays in this battery: the bacterial reverse mutation assay (Ames test), the in vitro mammalian chromosomal aberration test, and the in vivo mammalian erythrocyte micronucleus test. It also explores the known metabolic pathways of this compound, which are crucial for understanding the potential formation of genotoxic metabolites.

Metabolic Pathways of this compound

Understanding the metabolism of a compound is fundamental to assessing its genotoxicity, as metabolic activation can convert a non-genotoxic parent compound into a reactive, DNA-damaging metabolite. This compound is known to be extensively metabolized in various species. The primary metabolic pathways involve the reduction of the nitro group and conjugation with glutathione.

The major metabolites identified are 2,3,5,6-tetrachloroaniline (TCA) and 2,3,5,6-tetrachlorothioanisole (TCTA)[1]. The metabolic conversion of this compound can be summarized in the following pathway:

Standard Genotoxicity Testing Battery

A standard battery of genotoxicity tests is designed to detect different types of genetic damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

A generalized protocol for the Ames test is as follows:

-

Bacterial Strains: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone.

-

Exposure: The bacterial strains are exposed to a range of concentrations of the test substance, along with a negative (vehicle) control and positive controls (known mutagens).

-

Plating: The treated bacteria are plated on a minimal glucose agar medium lacking the required amino acid (histidine or tryptophan).

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Due to the lack of specific Ames test data for this compound, the following table presents illustrative data for a structurally related compound, 4-Chloronitrobenzene, which has shown some evidence of mutagenicity.

Table 1: Illustrative Ames Test Results for 4-Chloronitrobenzene

| Test Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Control |

| TA98 | - | 0 (Vehicle) | 25 ± 4 | 1.0 |

| 10 | 28 ± 5 | 1.1 | ||

| 100 | 35 ± 6 | 1.4 | ||

| 500 | 48 ± 7 | 1.9 | ||

| + | 0 (Vehicle) | 30 ± 5 | 1.0 | |

| 10 | 65 ± 8 | 2.2 | ||

| 100 | 150 ± 15 | 5.0 | ||

| 500 | 280 ± 25 | 9.3 | ||

| TA100 | - | 0 (Vehicle) | 120 ± 12 | 1.0 |

| 10 | 135 ± 14 | 1.1 | ||

| 100 | 150 ± 16 | 1.3 | ||

| 500 | 165 ± 18 | 1.4 | ||

| + | 0 (Vehicle) | 130 ± 13 | 1.0 | |

| 10 | 250 ± 20 | 1.9 | ||

| 100 | 480 ± 45 | 3.7 | ||

| 500 | 850 ± 70 | 6.5 |

Note: This data is for illustrative purposes only and does not represent actual results for this compound.

In Vitro Mammalian Chromosomal Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal aberrations in cultured mammalian cells.

-

Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO), Chinese hamster lung (CHL), or human peripheral blood lymphocytes.

-

Treatment: Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation (S9), for a defined period.

-

Harvesting: After treatment, the cells are incubated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

-

Slide Preparation and Analysis: Chromosome preparations are made on microscope slides, stained, and analyzed for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

Data Analysis: The number of cells with aberrations and the types of aberrations are recorded. A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations is indicative of a positive result.

The following table presents illustrative data for a compound inducing chromosomal aberrations.

Table 2: Illustrative In Vitro Chromosomal Aberration Results

| Treatment Group | Concentration (µg/mL) | Metabolic Activation (S9) | Number of Metaphases Analyzed | % Cells with Structural Aberrations (Excluding Gaps) |

| Vehicle Control | 0 | - | 200 | 1.5 |

| Test Compound | 10 | - | 200 | 2.0 |

| 50 | - | 200 | 4.5* | |

| 100 | - | 200 | 9.0 | |

| Vehicle Control | 0 | + | 200 | 2.0 |

| Test Compound | 10 | + | 200 | 3.5 |

| 50 | + | 200 | 8.0 | |

| 100 | + | 200 | 15.5** |

*p < 0.05, **p < 0.01 (statistical significance compared to vehicle control) Note: This data is for illustrative purposes only.

In Vivo Mammalian Erythrocyte Micronucleus Test

This test assesses the ability of a substance to induce chromosomal damage or damage to the mitotic apparatus in vivo, by detecting the formation of micronuclei in developing erythrocytes.

-

Animal Model: Typically, mice or rats are used.

-

Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Slide Preparation and Analysis: The collected cells are smeared on microscope slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes (PCEs) or reticulocytes. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of bone marrow toxicity.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.

The following table presents illustrative data for a compound positive in the in vivo micronucleus test.

Table 3: Illustrative In Vivo Micronucleus Test Results in Mouse Bone Marrow

| Treatment Group | Dose (mg/kg) | Number of Animals | Number of PCEs Analyzed per Animal | % Micronucleated PCEs (Mean ± SD) | % PCEs (Mean ± SD) |

| Vehicle Control | 0 | 5 | 2000 | 0.15 ± 0.05 | 45 ± 5 |

| Test Compound | 50 | 5 | 2000 | 0.20 ± 0.07 | 43 ± 6 |

| 100 | 5 | 2000 | 0.45 ± 0.10* | 40 ± 4 | |

| 200 | 5 | 2000 | 1.20 ± 0.25 | 32 ± 5 | |

| Positive Control | 40 | 5 | 2000 | 2.50 ± 0.40 | 35 ± 6 |

*p < 0.05, **p < 0.01 (statistical significance compared to vehicle control) Note: This data is for illustrative purposes only.

Interpretation of Results and Potential Signaling Pathways

A positive result in any of these assays would trigger further investigation. The pattern of results across the test battery can provide insights into the mechanism of genotoxicity. For instance, a positive Ames test suggests mutagenicity at the gene level, while a positive chromosomal aberration or micronucleus test indicates clastogenicity (chromosome breakage) or aneugenicity (chromosome loss or gain).

Given that this compound is a chlorinated nitroaromatic compound, potential mechanisms of genotoxicity could involve the metabolic reduction of the nitro group to reactive nitroso and hydroxylamine intermediates. These intermediates can form adducts with DNA, leading to mutations. While specific signaling pathways for this compound-induced genotoxicity have not been elucidated due to the lack of data, pathways involved in DNA damage response, such as the p53 signaling pathway, would likely be activated upon significant DNA damage.

Conclusion

A comprehensive assessment of the genotoxic potential of this compound requires a battery of in vitro and in vivo tests as outlined in this guide. While specific data for this compound remains limited in the public domain, the established methodologies provide a clear roadmap for such an evaluation. Understanding the metabolism of this compound is key to interpreting potential genotoxic outcomes, as its metabolites may be the ultimate genotoxic species. The illustrative data and workflows presented here serve as a valuable resource for researchers and professionals in designing and interpreting genotoxicity studies for this compound and other similar compounds. Further research to generate specific data for this compound is warranted to complete its safety profile.

References

An In-Depth Technical Guide to the Bioaccumulation Potential of Tecnazene in Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide and potato sprout suppressant. Due to its persistence in the environment, understanding its potential for bioaccumulation in ecosystems is of critical importance for environmental risk assessment. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound, detailing quantitative data, experimental protocols, and potential molecular mechanisms of action.

Quantitative Bioaccumulation Data

The bioaccumulation potential of a chemical is often expressed through its Bioconcentration Factor (BCF) and Biomagnification Factor (BMF). The BCF measures the accumulation of a chemical in an organism from the surrounding water, while the BMF assesses accumulation through dietary intake.

Currently, available data on the bioaccumulation of this compound is limited, with a primary focus on its bioconcentration in fish.

| Species | Tissue | Exposure Route | Parameter | Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Whole body | Aqueous | Bioconcentration Factor (BCF) | 1362 | --INVALID-LINK-- |

| Rainbow Trout (Oncorhynchus mykiss) | Whole body | Aqueous | Bioconcentration Factor (BCF) | 1600 | --INVALID-LINK-- |

| Rainbow Trout (Oncorhynchus mykiss) | Whole body | Aqueous | Bioconcentration Factor (BCF) | 2200 | --INVALID-LINK-- |

Note: No empirical data for the Biomagnification Factor (BMF) of this compound in any species were identified in the reviewed literature. The absence of BMF data represents a significant knowledge gap in understanding the trophic transfer potential of this compound.

Experimental Protocols

The standardized method for assessing the bioaccumulation of substances in fish is the OECD Guideline 305. This guideline outlines procedures for both aqueous and dietary exposure studies.

OECD 305: Bioaccumulation in Fish

This test guideline describes procedures to characterize the bioconcentration and biomagnification potential of substances in fish.[1] The test consists of two phases: an exposure (uptake) phase and a post-exposure (depuration) phase.[1]

1. Test Species: A variety of fish species can be used, with Rainbow Trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Bluegill Sunfish (Lepomis macrochirus) being common choices.[2]

2. Exposure Conditions:

-

Aqueous Exposure (for BCF determination): Fish are exposed to a constant, sublethal concentration of the test substance in the water under flow-through or semi-static conditions.[3]

-

Dietary Exposure (for BMF determination): Fish are fed a diet containing a known concentration of the test substance.[3]

3. Test Duration:

-

Uptake Phase: Typically 28 days, but can be extended if steady-state is not reached.[3]

-

Depuration Phase: Fish are transferred to a clean environment (water or diet) and monitored until the substance concentration in their tissues declines significantly.[1]

4. Sample Collection and Analysis: Fish and water/food samples are collected at regular intervals during both phases.[2] The concentration of the test substance in the samples is determined using appropriate analytical methods.

5. Data Analysis: The Bioconcentration Factor (BCF) or Biomagnification Factor (BMF) is calculated from the concentrations of the substance in the fish and the exposure medium (water or food) at steady-state or using kinetic modeling.[2]

Analytical Methodology for this compound Residue Analysis